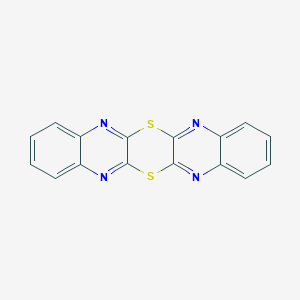

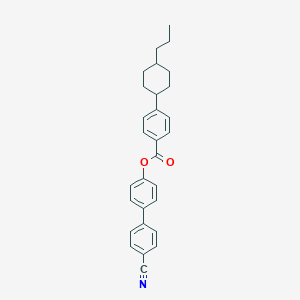

![molecular formula C14H12ClN3O4 B414082 5-(4-氯苯基)-4,6-二氧代-1,3a,4,5,6,6a-六氢吡咯并[3,4-c]吡唑-3-甲酸乙酯 CAS No. 321522-07-0](/img/structure/B414082.png)

5-(4-氯苯基)-4,6-二氧代-1,3a,4,5,6,6a-六氢吡咯并[3,4-c]吡唑-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Role in Synthesis of Pyrazole Derivatives

This compound plays a significant role in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . The cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity, resulting in 1,3,5-trisubstituted pyrazoles carrying an anthranilate moiety at position C-3 .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions .

Drug Discovery

In the field of drug discovery, this compound is quite significant . Pyrazoles have skyrocketed in popularity since the early 1990s due to their frequent use in the synthesis of bioactive chemicals .

Agrochemistry

In agrochemistry, pyrazoles are used extensively . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands . They form complexes with various metals, which have applications in catalysis, magnetism, and luminescence .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in catalysis, materials science, and medicinal chemistry .

Antibacterial Activity

This compound has shown antibacterial activity . It was screened against the antibacterial activity and the pathogenic fungal strain for gram-negative and gram-positive organisms .

Anti-inflammatory and Anticancer Therapeutics

Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

未来方向

Pyrazoles and their derivatives find applications as biodegradable agrochemicals and pharmaceutical ingredients . They have been shown to exhibit a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, the future directions in the study of this compound could involve further exploration of its potential biological activities and applications.

作用机制

Target of Action

Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (found to be 251666 Da ) could influence its bioavailability and distribution within the body.

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSKOZOKHATRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118510 |

Source

|

| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |

CAS RN |

321522-07-0 |

Source

|

| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321522-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

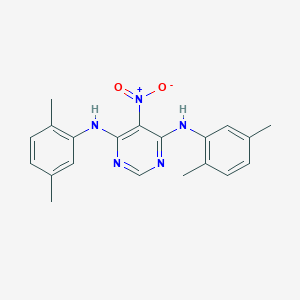

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B414011.png)

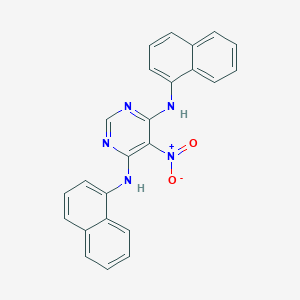

![N'-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide](/img/structure/B414012.png)

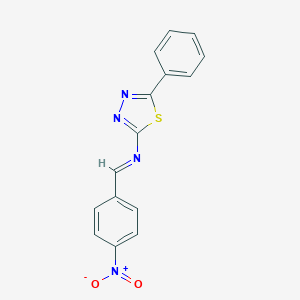

![5-(4-Pentylcyclohexyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B414013.png)

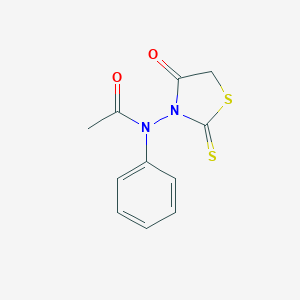

![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)

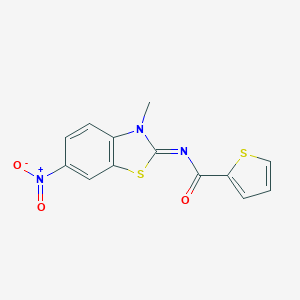

![2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B414018.png)

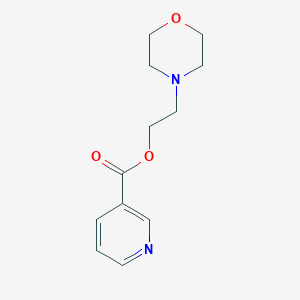

![5-(4-Ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B414024.png)